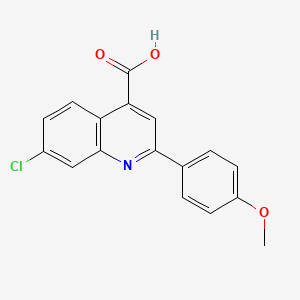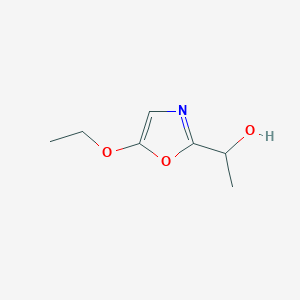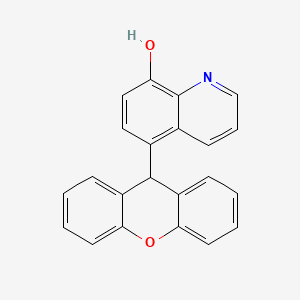
5-(9h-Xanthen-9-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-Xanthen-9-yl)quinolin-8-ol is a complex organic compound that belongs to the family of xanthones and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. The structure of this compound consists of a xanthone moiety fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Xanthen-9-yl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 9H-xanthen-9-one with 8-hydroxyquinoline under acidic conditions. The reaction typically requires a dehydrating agent such as acetic anhydride or zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalytic methods, such as palladium or copper catalysis, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(9H-Xanthen-9-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted quinoline derivatives .
Applications De Recherche Scientifique
5-(9H-Xanthen-9-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical applications.
Mécanisme D'action
The mechanism of action of 5-(9H-Xanthen-9-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(9H-Xanthen-9-yl)quinolin-8-ol include:
Xanthone derivatives: Compounds with a xanthone core structure, such as 1-hydroxyxanthone and 3-methoxyxanthone.
Quinoline derivatives: Compounds with a quinoline core structure, such as 8-hydroxyquinoline and 2-methylquinoline.
Uniqueness
The uniqueness of this compound lies in its combined xanthone and quinoline moieties, which confer distinct chemical and biological properties. This dual structure allows the compound to exhibit a broader range of activities compared to its individual components .
Propriétés
Numéro CAS |
6325-83-3 |
|---|---|
Formule moléculaire |
C22H15NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
5-(9H-xanthen-9-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H |
Clé InChI |
NPKQVSMGLRUXGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


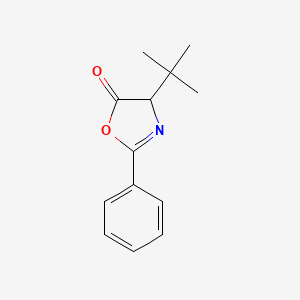

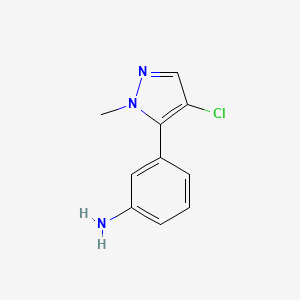
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
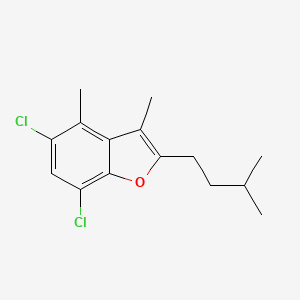

![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
